molecular formula C17H17ClN6O B122142 Zoniporide hydrochloride CAS No. 241800-97-5

Zoniporide hydrochloride

Cat. No. B122142
M. Wt: 356.8 g/mol
InChI Key: JTEXNYIOROVPIR-UHFFFAOYSA-N
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Description

Zoniporide Hydrochloride Description

Zoniporide is a compound that has been studied for its metabolism by aldehyde oxidase (AO), an enzyme responsible for the oxidative metabolism of various drugs and xenobiotics. The research on zoniporide has focused on understanding how structural variations affect its AO-catalyzed metabolism. Zoniporide and its analogs have been analyzed to determine the impact of changes to the acylguanidine moiety, the cyclopropyl group on the pyrazole ring, and the quinoline ring. These studies are crucial for optimizing the drug's design to mitigate AO liabilities and improve its pharmacokinetic properties .

Synthesis Analysis

Although the provided data does not directly discuss the synthesis of zoniporide hydrochloride, it does mention the synthesis optimization of a related compound, the microporous zirconium terephthalate UiO-66(Zr). The synthesis process of UiO-66(Zr) was optimized by evaluating various parameters such as zirconium precursors, acidic conditions, addition of water, and temperature. The findings from the synthesis of UiO-66(Zr) could potentially inform the synthesis process of zoniporide hydrochloride by highlighting the importance of precursor selection and reaction conditions .

Molecular Structure Analysis

The molecular structure of zoniporide plays a significant role in its metabolism by AO. The research has shown that the guanidine and quinoline moieties are essential for the AO-catalyzed oxidation of zoniporide to its metabolite, 2-oxozoniporide. Furthermore, the cyclopropyl group on the pyrazole ring can be replaced with other alkyl groups without significantly affecting the metabolism. This suggests that certain structural elements of zoniporide are more critical for its interaction with AO .

Chemical Reactions Analysis

The chemical reactions involving zoniporide primarily concern its metabolism by AO. The studies have indicated that subtle structural changes can influence the half-life of zoniporide, affecting its metabolism rate. The oxidation of zoniporide by AO to form 2-oxozoniporide is a key reaction that has been examined in detail, providing insights into the structure-metabolism relationship of the compound .

Physical and Chemical Properties Analysis

The research on zoniporide has included an analysis of its physical and chemical properties, such as cLogD, electrophilicity parameters (ESP charges and energy of lowest unoccupied molecular orbitals, ELUMO), and the energies of formation of tetrahedral intermediates. These properties have been used to rationalize the substrate properties of zoniporide analogs and predict their AO metabolism. The combination of energy calculations and docking studies has been employed to understand the structure-metabolism relationship and could be used to improve the physical and chemical properties of zoniporide analogs .

Scientific Research Applications

  • Interaction with Nicotinic Receptors : Zoniporide, typically used in aiding recovery after cardiac failure, has been found to have effects on nicotinic receptors in the brain and body at high concentrations. This suggests potential additional pharmacological effects of zoniporide beyond its primary use (Santos-Torres et al., 2011).

  • Metabolism and Excretion : Research has shown that zoniporide is primarily cleared via metabolism in humans. Various metabolites of zoniporide, like 2-Oxozoniporide, have been identified, indicating the complexity of its metabolism and excretion pathways (Dalvie et al., 2010).

  • Selective Inhibition of Na+/H+ Exchanger-1 : Zoniporide has been identified as a potent and highly selective inhibitor of the Na+/H+ exchanger-1 (NHE-1), showing significant potential in reducing ischemic myocardial injury (Marala et al., 2002).

  • Characteristics and Discovery : Zoniporide is characterized by its high aqueous solubility and selectivity for NHE-1. Its discovery and pharmacological profile highlight its potential in clinical applications (Guzman-Perez et al., 2001).

  • Cardioprotective Efficacy : Studies have demonstrated the cardioprotective efficacy of zoniporide in reducing myocardial injury, making it a promising agent for clinical cardioprotection (Knight et al., 2001).

  • Stability Analysis : The chemical stability of zoniporide has been explored, particularly in the context of hydrolysis degradants. This research is essential for understanding its formulation requirements (Kadar & Darrington, 2007).

  • Use in Cardiopulmonary Bypass : Zoniporide has shown efficacy in cardioprotection during ischemia and reperfusion in models mimicking human cardioplegic arrest with cardiopulmonary bypass (Clements‐Jewery et al., 2004).

  • Neurotoxic Effects : Investigations into the neurotoxic effects of zoniporide have revealed its impact on peripheral sensory nerve fibers, highlighting the importance of careful preclinical evaluation of neurological function (Pettersen et al., 2008).

  • Reduction of Myocardial Necrosis : Zoniporide has been found to significantly decrease myocardial necrosis in rat heart ischemia/reperfusion models (Gurova et al., 2013).

  • Antiarrhythmic Properties : The drug has demonstrated significant antiarrhythmic properties, decreasing the intensity of post-reperfusion arrhythmias in rat models (Spasov et al., 2014).

Safety And Hazards

Zoniporide hydrochloride is toxic if swallowed. It’s recommended to avoid dust formation and breathing vapors, mist, or gas when handling this compound. In case of accidental ingestion, immediate medical attention is advised .

properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXNYIOROVPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058520
Record name Zoniporide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoniporide hydrochloride

CAS RN

241800-97-5
Record name Zoniporide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoniporide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZONIPORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SS Deshmukh, AS Tapkir… - International Journal of …, 2017 - search.ebscohost.com
… be concluded that the Zoniporide hydrochloride hydrate shows metabolism by aldehyde oxidase. The effective incubation time developed for zoniporide hydrochloride hydrate is 90min, …
Number of citations: 0 search.ebscohost.com
WR Tracey, MC Allen, DE Frazier… - Cardiovascular drug …, 2003 - Wiley Online Library
… Crystalline zoniporide hydrochloride monohydrate displayed high solubility in several vehicles. This is at least partially due to the presence of two distinct ionizable sites in the molecule. …
Number of citations: 58 onlinelibrary.wiley.com
R Wang, M Wang, S He, G Sun, X Sun - Frontiers in pharmacology, 2020 - frontiersin.org
… After analyzing the data in the Tables, we found that six drugs including adenosine, ridogrel, vorapaxar, metoprolol, flunarizine, and zoniporide hydrochloride were used to treat MI/R …
Number of citations: 55 www.frontiersin.org
M Li, J Lv, Z Wang, L Wang, Z Qin, C Deng… - Journal of …, 2023 - liebertpub.com
… inhibitor, 10 mg/kg), and SCI + zoniporide hydrochloride hydrate (NHE1 inhibitor, 1 mg/kg). … + zoniporide hydrochloride hydrate group received azosemide and zoniporide hydrochloride …
Number of citations: 3 www.liebertpub.com
EM Paragas, SC Humphreys, J Min… - ACS …, 2017 - ACS Publications
Although aldehyde oxidase (AO) is an important hepatic drug-metabolizing enzyme, it remains understudied and is consequently often overlooked in preclinical studies, an oversight …
Number of citations: 11 pubs.acs.org
N Manevski, KK Balavenkatraman, B Bertschi… - Drug Metabolism and …, 2014 - ASPET
… The 4-hydroxycarbazeran, 2-oxo-zoniporide hydrochloride, triclosan O-sulfate sodium salt, and triclosan O-β-d-glucuronide sodium salt were acquired from Toronto Research …
Number of citations: 34 dmd.aspetjournals.org
L Lamoureux, J Radhakrishnan… - Journal of Applied …, 2016 - journals.physiology.org
… Zoniporide hydrochloride hydrate (SML0076, molar mass 385.85 g/mol; Sigma-Aldrich) was used for NHE-1 inhibition, delivering a 3 mg/kg bolus dose into the right atrium 120 s after …
Number of citations: 8 journals.physiology.org
K Inoue, K Kikuchi, K Takahashi, S Hitaoka… - Drug Metabolism and …, 2023 - ASPET
… Zoniporide hydrochloride and zaleplon were obtained from Tocris Biosciences (Bristol, UK). 6-Deoxypenciclovir was purchased from the United States Biologic Company (Salem, MA, …
Number of citations: 3 dmd.aspetjournals.org
MD Kraut, J Gazmuri - 2016 - journals.physiology.org
… NHE-1 Inhibition: Zoniporide hydrochloride hydrate (SML0076, molar mass 385.85 g/mol, Sigma- 178 Aldrich) was used for NHE-1 inhibition, delivering a 3 mg/kg bolus dose into the …
Number of citations: 0 journals.physiology.org
N Blgacim - 2018 - ruor.uottawa.ca
Accumulating evidence suggests a prominent role of the arrestin-dependent signaling pathway in triggering most of the deleterious side effects observed using δ-OR targeting drugs. …
Number of citations: 3 ruor.uottawa.ca

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